4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a synthetic organic compound characterized by the presence of a bromine atom, a phenol group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4H-1,2,4-triazole.
Formation of Intermediate: The triazole ring is functionalized with an amino group, which is then reacted with formaldehyde to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 4-bromophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and antifungal properties. The presence of the triazole ring is particularly significant, as it is a common motif in many pharmaceutical agents.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol exerts its effects involves the interaction of the triazole ring with molecular targets. This interaction can inhibit enzyme activity or disrupt biological pathways. The phenol group can also participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol: Unique due to the combination of bromine, phenol, and triazole.
4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]aniline: Similar structure but with an aniline group instead of phenol.
4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol: Chlorine atom instead of bromine.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromine atom provides a site for further functionalization, while the triazole ring offers biological activity.
Properties
Molecular Formula |
C9H9BrN4O |
---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
4-bromo-2-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H9BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-3,5-6,13,15H,4H2 |
InChI Key |
TVJLPFJHWBJWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN2C=NN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.